4-Hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-2,8,14-triazatricyclo[8400(2),?]tetradeca-1(10),11,13-trien-7-one is a complex organic compound with a unique tricyclic structureIts molecular formula is C11H13N3O2, and it has a molecular weight of 219.24 g/mol .
Vorbereitungsmethoden
The synthesis of 4-hydroxy-2,8,14-triazatricyclo[8.4.0.0(2),?]tetradeca-1(10),11,13-trien-7-one involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the tricyclic structure . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
4-hydroxy-2,8,14-triazatricyclo[8.4.0.0(2),?]tetradeca-1(10),11,13-trien-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-2,8,14-triazatricyclo[8.4.0.0(2),?]tetradeca-1(10),11,13-trien-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-hydroxy-2,8,14-triazatricyclo[8.4.0.0(2),?]tetradeca-1(10),11,13-trien-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-hydroxy-2,8,14-triazatricyclo[8.4.0.0(2),?]tetradeca-1(10),11,13-trien-7-one can be compared with other similar tricyclic compounds, such as:
4-hydroxy-2,8,14-triazatricyclo[8.4.0.0(2),6]tetradeca-1(14),10,12-trien-7-one: This compound has a similar structure but differs in the position of certain functional groups.
9-hydroxy-5,6,7a,8,9,10-hexahydro-7H-pyrido[3,2-f]pyrrolo[1,2-a][1,4]diazepin-7-one: Another tricyclic compound with distinct biological activities.
These comparisons highlight the uniqueness of 4-hydroxy-2,8,14-triazatricyclo[840
Eigenschaften
Molekularformel |
C11H13N3O2 |
---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one |
InChI |
InChI=1S/C11H13N3O2/c15-8-4-9-11(16)13-5-7-2-1-3-12-10(7)14(9)6-8/h1-3,8-9,15H,4-6H2,(H,13,16) |
InChI-Schlüssel |
IYCZDGSUEPCKTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN2C1C(=O)NCC3=C2N=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.